N-(5-bromopyridin-3-yl)-2-phenylacetamide
Beschreibung
N-(5-bromopyridin-3-yl)-2-phenylacetamide is a brominated pyridine derivative featuring a phenylacetamide moiety attached to the 3-position of a 5-bromopyridine ring.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-3-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-7-12(9-15-8-11)16-13(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHKLNQDNAPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-3-yl)-2-phenylacetamide typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position, resulting in 5-bromopyridine.
Acetylation: The 5-bromopyridine is then reacted with phenylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of N-(5-bromopyridin-3-yl)-2-phenylacetamide may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-bromopyridin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a pyridine derivative without the halogen.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Pyridine derivatives without bromine.
Substitution: A variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-3-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which N-(5-bromopyridin-3-yl)-2-phenylacetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs with Varying Acyl Groups
- N-(5-bromopyridin-3-yl)pivalamide :
This analog replaces the phenylacetamide group with a pivalamide (2,2-dimethylpropanamide) moiety. The bulkier tert-butyl group in pivalamide may reduce solubility compared to the phenyl group in the target compound, impacting pharmacokinetics .
| Property | N-(5-bromopyridin-3-yl)-2-phenylacetamide | N-(5-bromopyridin-3-yl)pivalamide |
|---|---|---|
| Molecular Formula | C₁₃H₁₁BrN₂O | C₁₀H₁₃BrN₂O |
| Key Substituent | Phenylacetamide | Pivalamide |
| Lipophilicity (Predicted) | Higher (due to aromatic ring) | Moderate (aliphatic chain) |
Benzothiazole-Based Analogs
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide :
This compound replaces the bromopyridine ring with a trifluoromethyl-substituted benzothiazole. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the benzothiazole core may improve binding to hydrophobic enzyme pockets .
| Property | N-(5-bromopyridin-3-yl)-2-phenylacetamide | N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide |
|---|---|---|
| Core Structure | Bromopyridine | Benzothiazole |
| Electron Effects | Moderate (Br as halogen) | Strong (CF₃ as EWG) |
| Molecular Weight | 297.15 g/mol | 354.32 g/mol |
Cytotoxic Thiadiazole Derivatives
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: This analog features a thiadiazole ring instead of pyridine. Thiadiazoles are known for their anticancer activity, with the mercapto group (-SH) enabling disulfide bond formation, enhancing interaction with cellular thiols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
